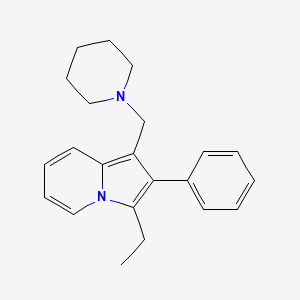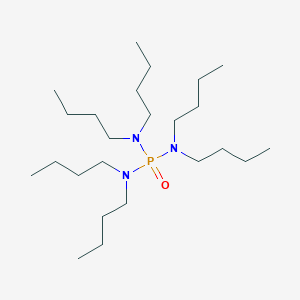
N,N,N',N',N'',N''-Hexabutylphosphoric triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide is a chemical compound known for its unique properties and applications in various fields. It is a phosphoramide, which means it is an amide of phosphoric acid. This compound is often used as a reagent in organic synthesis due to its ability to stabilize certain reactive intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide is typically synthesized through the reaction of butylamine with phosphorus oxychloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
POCl3+3BuNH2→(BuNH)3PO+3HCl
Industrial Production Methods
In industrial settings, the synthesis of N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide involves similar reaction conditions but on a larger scale. The reaction is typically carried out in a solvent such as dichloromethane or toluene to facilitate the mixing of reactants and the removal of by-products. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoramide derivatives.
Scientific Research Applications
N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to stabilize reactive intermediates and facilitate certain reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein folding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of polymers and as a plasticizer in the manufacturing of plastics.
Mechanism of Action
The mechanism by which N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide exerts its effects involves its ability to stabilize reactive intermediates. The compound interacts with these intermediates through hydrogen bonding and van der Waals forces, preventing them from undergoing unwanted side reactions. This stabilization allows for more controlled and efficient chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Hexamethylphosphoramide: Another phosphoramide with similar stabilizing properties but different alkyl groups.
Hexaethylphosphoramide: Similar in structure but with ethyl groups instead of butyl groups.
Uniqueness
N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide is unique due to its butyl groups, which provide different steric and electronic properties compared to other phosphoramides. This uniqueness allows it to stabilize certain intermediates more effectively and makes it suitable for specific applications where other phosphoramides may not be as effective.
Properties
CAS No. |
22421-85-8 |
|---|---|
Molecular Formula |
C24H54N3OP |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
N-bis(dibutylamino)phosphoryl-N-butylbutan-1-amine |
InChI |
InChI=1S/C24H54N3OP/c1-7-13-19-25(20-14-8-2)29(28,26(21-15-9-3)22-16-10-4)27(23-17-11-5)24-18-12-6/h7-24H2,1-6H3 |
InChI Key |
CQKIJHDQEAQSSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)P(=O)(N(CCCC)CCCC)N(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
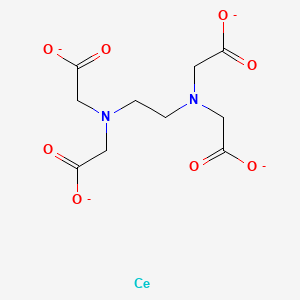


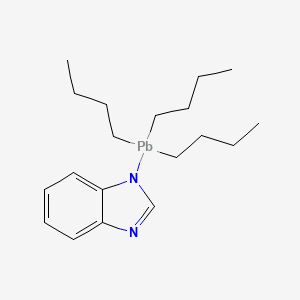


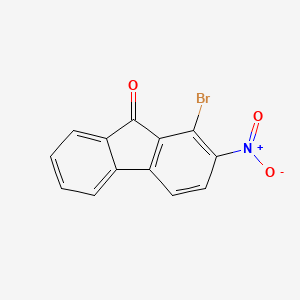

![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)


